Apaxifylline
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Overview
Description
Apaxifylline is a selective Adenosine A1 antagonist.
Scientific Research Applications
Antibiotic Prophylaxis in Urology Departments (2013) : This paper discusses the use of antibiotic prophylaxis in preventing health care-associated urinary tract infections in urology departments, highlighting the differences in application across various countries and hospital types (Cek et al., 2013).
Impact of Antibiotic Prophylaxis on Dental Procedures (2019) : A systematic review evaluated the efficacy of antibiotic prophylaxis in reducing bacteremia and the risk of infective endocarditis after dental procedures (Lafaurie et al., 2019).
Adverse Reactions to Antibiotics for Endocarditis Prophylaxis (2015) : This study identified the incidence and nature of adverse reactions to amoxicillin and clindamycin used in preventing infective endocarditis (Thornhill et al., 2015).
Antioxidant Polymeric Prodrug Microparticles for Liver Failure (2014) : Research on developing therapeutic agents for oxidative stress-associated diseases like acute liver failure, using antioxidant and anti-inflammatory drugs (Ko et al., 2014).
Panax Notoginseng Saponins in Cardiovascular Treatment (2011) : Study on the protective effect of Panax Notoginseng Saponins on myocardial cells and its mechanism via the PI3K/Akt signaling pathway (Chen et al., 2011).
properties
CAS RN |
151581-23-6 |
---|---|
Product Name |
Apaxifylline |
Molecular Formula |
C16H22N4O3 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
8-[(1S)-3-oxocyclopentyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H22N4O3/c1-3-7-19-14-12(15(22)20(8-4-2)16(19)23)17-13(18-14)10-5-6-11(21)9-10/h10H,3-9H2,1-2H3,(H,17,18)/t10-/m0/s1 |
InChI Key |
RUHGOZFOVBMWOO-JTQLQIEISA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H]3CCC(=O)C3 |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(=O)C3 |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(=O)C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
((S)-(-)-8-(3-oxocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione) 1H-Purine-2,6-dione, 3,7-dihydro-8-(3-oxocyclopentyl)-1,3-dipropyl- BIIP 20 BIIP-20 KFM 19 KFM-19 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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